gamma-Glu-Trp
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Overview
Description
Preparation Methods
Gamma-glutamyl-tryptophan can be synthesized using gamma-glutamyl transpeptidase enzymes. One method involves using Escherichia coli gamma-glutamyl transpeptidase with inexpensive L-glutamine as a gamma-glutamyl donor . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity and stability. Industrial production methods may involve the heterologous expression of gamma-glutamyl transpeptidase in hosts like Escherichia coli or Bacillus subtilis, followed by fermentation studies for large-scale production .
Chemical Reactions Analysis
Gamma-glutamyl-tryptophan undergoes various chemical reactions, including hydrolysis and transpeptidation. The compound can be hydrolyzed by gamma-glutamyl transpeptidase, resulting in the cleavage of the gamma-glutamyl bond . Common reagents used in these reactions include water for hydrolysis and other amino acids or small peptides for transpeptidation. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .
Scientific Research Applications
Gamma-glutamyl-tryptophan has several scientific research applications. In chemistry, it is used as a substrate to study the activity of gamma-glutamyl transpeptidase enzymes . In biology and medicine, gamma-glutamyl-tryptophan is investigated for its potential role in modulating immune responses and its therapeutic effects in various diseases . The compound’s ability to regulate cellular levels of glutathione makes it a critical molecule in maintaining cellular redox homeostasis .
Mechanism of Action
The mechanism of action of gamma-glutamyl-tryptophan involves its interaction with gamma-glutamyl transpeptidase enzymes. The compound is cleaved by the enzyme, resulting in the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This process plays a key role in the gamma-glutamyl cycle, regulating the cellular levels of glutathione and maintaining cellular redox homeostasis . The molecular targets and pathways involved include the gamma-glutamyl cycle and the regulation of glutathione metabolism .
Comparison with Similar Compounds
Gamma-glutamyl-tryptophan is similar to other gamma-glutamyl amino acids, such as gamma-glutamyltaurine . gamma-glutamyl-tryptophan is unique in its specific interaction with tryptophan, which may confer distinct biochemical properties and potential therapeutic effects. Other similar compounds include gamma-glutamyl-cysteine and gamma-glutamyl-glutamine, which also participate in the gamma-glutamyl cycle and play roles in glutathione metabolism .
Properties
IUPAC Name |
2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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